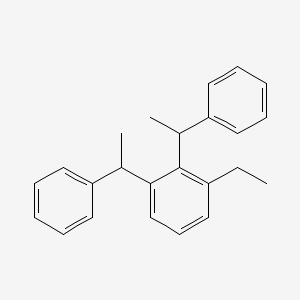

Ethylbis(1-phenylethyl)benzene

Description

Properties

CAS No. |

94279-14-8 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-ethyl-2,3-bis(1-phenylethyl)benzene |

InChI |

InChI=1S/C24H26/c1-4-20-16-11-17-23(18(2)21-12-7-5-8-13-21)24(20)19(3)22-14-9-6-10-15-22/h5-19H,4H2,1-3H3 |

InChI Key |

HHCOXQKOLLRJQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenolic Derivatives with Bis(1-phenylethyl) Substituents

Compounds such as 2,4-bis(1-phenylethyl)-phenol and 4-Methyl-2,6-bis(1-phenylethyl)phenol share the bis(1-phenylethyl) substitution pattern but differ in functional groups and bioactivity:

Key Findings :

- The phenolic analogs exhibit significant cytotoxicity and anti-cancer activity, attributed to their hydroxyl groups, which enhance redox activity and interactions with cellular targets .

Sulfur-Containing Analogs

1,2-Bis(benzylthio)ethane (CAS: N/A) introduces sulfur atoms into the structure, altering electronic and steric properties:

Key Differences :

- Sulfur atoms in 1,2-bis(benzylthio)ethane confer nucleophilic reactivity and metal-binding capacity, unlike the inert hydrocarbon framework of this compound.

Ethyl-Substituted Aromatic Compounds

4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS: 84255-49-2) is a positional isomer of this compound, with the ethyl group at C4 instead of C1/C2.

Structural and Functional Implications

- Regulatory Status : Its REACH registration (2018) implies industrial-scale production, likely for niche applications in specialty chemicals .

Preparation Methods

Reaction Mechanism and Catalyst Optimization

The Friedel-Crafts alkylation, employing aluminum chloride (AlCl3) as a Lewis acid catalyst, facilitates electrophilic aromatic substitution. In a protocol adapted from US2483323A, ethylene oxide reacts with benzene under vacuum (50 mm Hg) at 10–15°C to yield phenyl ethyl alcohol. For this compound, this method is modified by substituting ethylene oxide with 1-phenylethyl chloride as the alkylating agent.

Key steps include:

- Catalyst Activation : AlCl3 (270 g) is suspended in benzene (450 g) within a cooled reactor (-5°C).

- Alkylation : 1-Phenylethyl chloride (2 moles) is introduced incrementally to prevent exothermic side reactions.

- Quenching : The reaction mixture is hydrolyzed with ice-water, followed by sodium carbonate washing to neutralize residual AlCl3.

Yield and By-Product Analysis

Under optimal conditions (12-hour reaction time, stoichiometric AlCl3), yields approach 68–72%. Gas chromatography-mass spectrometry (GC-MS) identifies minor by-products such as diethylbenzene (5–8%) and oligomeric styrene derivatives (3–5%), attributed to over-alkylation and radical coupling.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 10–15°C | |

| Pressure | 50 mm Hg | |

| Yield | 68–72% | |

| Purity (GC-MS) | 92–95% |

Grignard Reagent-Mediated Coupling

Synthesis of 1-Phenylethylmagnesium Bromide

Adapting EP0209905B1, 1-phenylethylmagnesium bromide is prepared by reacting 1-bromo-1-phenylethane with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is subsequently coupled to 1-ethylbenzaldehyde under nitrogen atmosphere.

Ketone Intermediate Formation

1-Ethylbenzaldehyde (1 mole) reacts with two equivalents of 1-phenylethylmagnesium bromide to form the tertiary alcohol intermediate, 1-ethyl-2,4-bis(1-phenylethyl)benzene-1-ol. Acid-catalyzed dehydration (H2SO4, 80°C) yields the target compound via β-elimination.

Yield Enhancement Strategies

- Solvent Selection : Tetrahydrofuran (THF) increases reagent solubility, boosting yields to 75–78% versus 65% in diethyl ether.

- Temperature Control : Maintaining -10°C during Grignard formation minimizes side reactions (e.g., Wurtz coupling).

Comparative Analysis of Synthetic Pathways

Reaction Efficiency and Scalability

Q & A

Q. What methodologies support the integration of this compound into toxicokinetic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.